N-(3-allyl-2-hydroxyphenyl)acetamide
Description
Overview of Phenolic Amides and Acetamide (B32628) Derivatives in Chemical Research
Phenolic amides are a class of organic compounds that contain both a phenolic hydroxyl group and an amide functional group. nih.gov This combination of functionalities often leads to a range of biological activities, including antioxidant and anti-inflammatory properties. nih.govgoogle.com The hydrogen-bonding capabilities of both the hydroxyl and amide groups can facilitate interactions with biological targets. Research has shown that the specific arrangement and substitution on the aromatic ring can significantly influence the compound's properties. libretexts.org
Acetamide derivatives, compounds containing the CH₃CONH- group, are of great importance in medicinal chemistry. sielc.com The acetamide group is found in numerous pharmaceutical agents. sielc.com For instance, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic. openaccessjournals.com The study of various acetamide derivatives helps researchers understand structure-activity relationships and design new therapeutic agents. sielc.comnist.gov The simple structure of acetamide itself makes it a useful model for studying amide reactions and their mechanisms in organic chemistry. libretexts.org
Structural Classification of N-(3-Allyl-2-hydroxyphenyl)acetamide
This compound can be systematically deconstructed into its key structural components:
Aromatic Core : A benzene (B151609) ring, which provides a rigid scaffold.
Hydroxyl Group (-OH) : Attached to the benzene ring, classifying the molecule as a phenol (B47542). Its position at C2 makes it an ortho-substituted phenol relative to the acetamide group.
Acetamide Group (-NHCOCH₃) : An amide linkage at C1, defining the compound as an acetanilide (B955) derivative.
Allyl Group (-CH₂CH=CH₂) : A three-carbon unsaturated alkyl group attached at C3.
The spatial relationship of these groups is crucial. The hydroxyl and acetamide groups are ortho to each other, allowing for potential intramolecular hydrogen bonding. The allyl group is positioned adjacent to the acetamide group and meta to the hydroxyl group. This specific substitution pattern distinguishes it from more commonly studied isomers like N-(3-allyl-4-hydroxyphenyl)acetamide. nih.gov
Interactive Table: Properties of Related Hydroxyphenyl Acetamides
While specific experimental data for this compound is not widely available, the properties of its isomers provide valuable context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-(2-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | 614-80-2 nist.gov |
| N-(3-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | 621-42-1 researchgate.net |
| N-(4-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | 103-90-2 openaccessjournals.com |
| N-(3-Allyl-4-hydroxyphenyl)acetamide | C₁₁H₁₃NO₂ | 191.23 | 84176-62-5 nih.gov |
This table is populated with data for structurally related compounds to provide a comparative framework.
Historical Context of Related Phenylacetamide and Allyl-substituted Phenol Chemistry
The study of phenylacetamides dates back to the late 19th and early 20th centuries. nih.gov Early research focused on the synthesis and characterization of the parent compound, 2-phenylacetamide, which has since become an important intermediate in the production of pharmaceuticals. nih.govwikipedia.org The development of various synthetic methods, such as the Schwenk-Piloty synthesis, has been crucial to the advancement of this area of chemistry. nih.gov
The introduction of allyl groups to phenolic rings is a well-established transformation in organic synthesis, with the Claisen rearrangement being a cornerstone reaction. organic-chemistry.org Discovered by Rainer Ludwig Claisen, this google.comgoogle.com-sigmatropic rearrangement typically involves the thermal conversion of an allyl phenyl ether to an ortho-allylphenol. libretexts.orgorganic-chemistry.org The reaction proceeds through a concerted, intramolecular mechanism via a cyclic transition state. libretexts.orglibretexts.org This powerful carbon-carbon bond-forming reaction provides a direct route to allyl-substituted phenols. caymanchem.com A plausible synthetic pathway to this compound would involve the Claisen rearrangement of the corresponding allyl ether of N-(2-hydroxyphenyl)acetamide.
Significance of the Hydroxyphenyl Acetamide Scaffold in Synthetic Organic Chemistry
The hydroxyphenyl acetamide scaffold is a privileged structure in synthetic organic chemistry, primarily due to its presence in a variety of biologically active molecules. The most prominent example is N-(4-hydroxyphenyl)acetamide (paracetamol), which has been in clinical use for over a century. openaccessjournals.com The synthesis of paracetamol and its isomers, such as N-(2-hydroxyphenyl)acetamide and N-(3-hydroxyphenyl)acetamide, is a common topic in academic and industrial research. researchgate.netresearchgate.net
This scaffold serves as a versatile building block for the synthesis of more complex molecules. researchgate.net The hydroxyl and amide groups can be further functionalized, and the aromatic ring can undergo various substitution reactions. For instance, N-(3-acetyl-2-hydroxyphenyl)acetamide is a key intermediate in the synthesis of some pharmaceutical compounds. google.com The ability to introduce substituents like the allyl group onto this scaffold opens up possibilities for creating new compounds with potentially novel properties, driving further research into their synthesis and characterization.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-3-prop-2-enylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-5-9-6-4-7-10(11(9)14)12-8(2)13/h3-4,6-7,14H,1,5H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPMKRCGKJAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring in N-(3-allyl-2-hydroxyphenyl)acetamide is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and acetamido groups. These groups direct incoming electrophiles primarily to the ortho and para positions. Given the substitution pattern, the primary sites for substitution are the C4 and C6 positions.
Electrophilic bromination of analogous phenolic compounds proceeds readily. For instance, the bromination of phenols can be achieved using reagents like N-bromosuccinimide (NBS) or a combination of phenyliodine diacetate (PIDA) and aluminum bromide (AlBr₃), often resulting in high yields of the brominated products. nih.govrsc.org The regioselectivity is influenced by the existing substituents. In the case of eugenol (B1671780) (4-allyl-2-methoxyphenol), a compound with a similar substitution pattern, bromination with molecular bromine (Br₂) can lead to substitution on the aromatic ring, primarily at the position ortho to the hydroxyl group. researchgate.netimist.ma
Nitration of related 2-acetamidophenol (B195528) derivatives has been shown to yield nitro products, with the position of nitration being highly dependent on the reaction conditions and the specific structure of the starting material. mdpi.com Similarly, sulfonation of o-aminophenol derivatives can be achieved, introducing a sulfonic acid group onto the aromatic ring. google.com
The Friedel-Crafts acylation of activated aromatic rings, such as those in N-aryl amides, is a well-established method for introducing acyl groups. organic-chemistry.org For example, the acylation of 2-methoxynaphthalene, an activated aromatic ether, can proceed with high conversion to yield acylated products. bas.bg
Table 1: Electrophilic Aromatic Substitution Reactions on Phenolic Analogs
| Reaction | Substrate | Reagent(s) | Product(s) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Bromination | 2-Naphthol | PIDA, AlBr₃ | 1-Bromo-2-naphthol | 93 | nih.govrsc.org |
| Bromination | Eugenol | Br₂ | 6-Bromoeugenol and others | Variable | researchgate.netimist.ma |
| Nitration | 2-Acetamidophenol | Nitrating agent | 3-Nitro- and 5-nitro-2-acetamidophenol | Not Specified | mdpi.com |
| Sulfonation | o-Aminophenol | Fuming H₂SO₄ | 2-Amino-4-sulfophenol | Not Specified | google.com |
| Acylation | 2-Methoxynaphthalene | Acetic anhydride (B1165640), H₃PW₁₂O₄₀ | 1-Acyl-2-methoxynaphthalene | up to 96.4 (selectivity) | bas.bg |
Reactions Involving the Allyl Group
The allyl group is a versatile handle for a variety of chemical transformations, including reactions at the double bond and rearrangements.
The double bond of the allyl group can undergo several addition reactions.
Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com In studies with eugenol, epoxidation with m-CPBA has been shown to selectively oxidize the alkene group to form the corresponding epoxide in good yields. walshmedicalmedia.comnih.gov
Hydrogenation: The double bond can be saturated through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C). acs.org The hydrogenation of eugenol has been studied under various conditions, leading to the saturation of the allyl group to a propyl group. acs.orgmdpi.com
Halogenation: The addition of halogens, such as bromine, across the double bond is a common reaction. The bromination of eugenol with molecular bromine has been shown to initially proceed via electrophilic addition to the alkene, forming a dibromo derivative, before aromatic substitution occurs. researchgate.netresearchgate.net
Table 2: Olefinic Transformations of the Allyl Group in Eugenol
| Reaction | Reagent(s) | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Epoxidation | m-CPBA | Eugenol epoxide | 60-70 | walshmedicalmedia.com |
| Hydrogenation | H₂, Ru/C | 4-Propyl-2-methoxyphenol and others | up to 100 (conversion) | acs.org |
| Bromination | Br₂ (1.2 equiv) | 4-(1,2-Dibromopropyl)-2-methoxyphenol | 85 (predominantly) | researchgate.netresearchgate.net |
The allyl phenyl ether moiety, which can be formed from the phenolic hydroxyl group, is prone to undergo a imist.maimist.ma-sigmatropic rearrangement known as the Claisen rearrangement upon heating. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org This reaction typically proceeds through a concerted, pericyclic mechanism involving a cyclic transition state to yield an ortho-allyl phenol (B47542). wikipedia.orglibretexts.orglibretexts.org If both ortho positions are blocked, the allyl group can migrate to the para position. The aromatic Claisen rearrangement is a powerful tool for carbon-carbon bond formation. wikipedia.org The reaction is generally intramolecular. wikipedia.org
In the context of this compound, a theoretical O-allylated precursor, N-(3-allyl-2-(allyloxy)phenyl)acetamide, could potentially undergo a Claisen rearrangement to introduce a second allyl group onto the aromatic ring.
Reactions of the Amide Linkage
The amide bond, while generally stable, can be cleaved or transformed under specific conditions.
Hydrolysis: The amide linkage can be hydrolyzed to the corresponding amine and carboxylic acid under either acidic or basic conditions, typically requiring heating. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Transamidation: This process involves the exchange of the amine portion of the amide with another amine. Transamidation reactions often require a catalyst to activate the otherwise unreactive amide bond. Various catalysts, including those based on iron and copper, have been developed for the transamidation of N-aryl amides. nih.gov For example, the transamidation of N-aryl amides with benzylamine (B48309) can be catalyzed by copper(II) acetate. nih.govresearchgate.net
Table 3: Representative Reactions of the Amide Linkage in N-Aryl Amides
| Reaction | Substrate Type | Reagent(s) | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Acid Hydrolysis | N-Aryl Amide | H₃O⁺ | Heat | Aryl amine + Acetic acid | General Knowledge |
| Base Hydrolysis | N-Aryl Amide | OH⁻, H₂O | Heat | Aryl amine + Acetate | General Knowledge |
| Transamidation | N-Aryl Amide | Benzylamine, Cu(OAc)₂ | Heat | N-Benzylacetamide + Aryl amine | nih.govresearchgate.net |
Phenolic Hydroxyl Group Reactivity
The phenolic hydroxyl group is acidic and can act as a nucleophile in various reactions.
O-Alkylation: The hydroxyl group can be alkylated to form an ether. A common method for this is the Williamson ether synthesis, which involves deprotonation of the phenol with a base (e.g., K₂CO₃) to form a phenoxide, followed by reaction with an alkyl halide (e.g., ethyl iodide). This reaction has been demonstrated in the synthesis of phenacetin (B1679774) from acetaminophen. wpmucdn.com
O-Acylation: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. However, in aminophenols, the amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation under neutral or basic conditions. O-acylation of aminophenols can be achieved under acidic conditions. chemcess.com
Table 4: Reactions of the Phenolic Hydroxyl Group in Acetaminophen (a structural analog)
| Reaction | Reagent(s) | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| O-Alkylation (Williamson Ether Synthesis) | Ethyl iodide, K₂CO₃ | Reflux in acetonitrile | Phenacetin (N-(4-ethoxyphenyl)acetamide) | wpmucdn.com |
| N,O-Diacylation | Acetic anhydride | Heat | N,O-Diacetyl-4-aminophenol | rsc.org |
Alkylation and Acylation Reactions
The presence of both a phenolic hydroxyl and an amide N-H group in this compound offers two potential sites for alkylation and acylation reactions. The relative reactivity of these sites is influenced by the reaction conditions, particularly the choice of base and solvent.
Alkylation:
Alkylation of phenols can occur at either the oxygen (O-alkylation) to form an ether or at a carbon atom of the aromatic ring (C-alkylation). The phenoxide ion, generated by the deprotonation of the phenol with a base, is an ambident nucleophile. The outcome of the reaction is often tunable.
Generally, in polar aprotic solvents, O-alkylation is favored, while polar protic solvents can promote C-alkylation by solvating the oxygen atom of the phenoxide. The N-H of the acetamido group is less acidic than the phenolic O-H and typically requires stronger bases for deprotonation, making alkylation at the nitrogen less common under standard conditions used for phenols.
O-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a weak base like potassium carbonate in a solvent such as acetone (B3395972) or DMF would be expected to yield the corresponding O-alkylated product, N-(3-allyl-2-alkoxyphenyl)acetamide.
C-Alkylation: While less common for phenols themselves without specific directing groups or catalysts, the possibility of alkylation on the aromatic ring exists, particularly at the positions activated by the hydroxyl and acetamido groups.
Acylation:
Similar to alkylation, acylation can occur at the phenolic oxygen (O-acylation) to form an ester or on the aromatic ring (C-acylation) to yield a ketone, a reaction known as the Fries rearrangement under certain conditions.
O-Acylation: The reaction of this compound with an acylating agent like acetyl chloride or acetic anhydride, typically in the presence of a base such as pyridine (B92270) or triethylamine, would readily afford the corresponding ester, 2-acetoxy-N-(3-allylphenyl)acetamide. This reaction is generally fast and proceeds under mild conditions.
C-Acylation (Fries Rearrangement): The O-acylated product can, under Lewis acid catalysis (e.g., AlCl₃) and heating, undergo a Fries rearrangement to yield a C-acylated product. The acyl group would be expected to migrate to the positions ortho or para to the hydroxyl group. In the case of this compound, the likely position for acylation would be para to the hydroxyl group.
Table 1: Predicted Alkylation and Acylation Reactions of this compound
| Reaction Type | Reagents and Conditions | Predicted Major Product |
| O-Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, Acetone | N-(3-allyl-2-methoxyphenyl)acetamide |
| O-Acylation | Acetyl chloride, Pyridine | 2-acetoxy-N-(3-allylphenyl)acetamide |
| C-Acylation | Fries Rearrangement of O-acyl product, AlCl₃, heat | N-(3-allyl-5-acyl-2-hydroxyphenyl)acetamide |
Oxidation Chemistry of Phenols
The phenolic group in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant used. The allyl group can also undergo oxidative transformations.
Oxidation of the Phenolic Ring:
Phenols can be oxidized to quinones. The oxidation of this compound with a strong oxidizing agent like Fremy's salt (potassium nitrosodisulfonate) or chromic acid would be expected to yield a quinone derivative. The substitution pattern of the resulting quinone would depend on the specific reaction conditions and the directing effects of the substituents.
Oxidation of the Allyl Group:
The allyl group is also a site of potential oxidation.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely lead to the epoxidation of the allyl double bond, forming N-(2-hydroxy-3-(oxiran-2-ylmethyl)phenyl)acetamide.
Oxidative Cleavage: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by a workup could cleave the double bond of the allyl group, yielding a carboxylic acid or an aldehyde, depending on the conditions. For instance, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would yield an aldehyde, while an oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid.
Wacker-Type Oxidation: Palladium-catalyzed oxidation in the presence of an oxidant like copper(II) chloride and oxygen (Wacker-Tsuji oxidation) could convert the terminal alkene of the allyl group into a methyl ketone.
Intramolecular Oxidative Cyclization:
The ortho-allylphenol moiety can undergo oxidative cyclization to form heterocyclic structures like benzofurans. This can be achieved using various transition metal catalysts (e.g., palladium, copper, or gold salts) in the presence of an oxidant. For this compound, this reaction would lead to the formation of a substituted 2,3-dihydrobenzofuran (B1216630) or benzofuran (B130515) derivative, which are important scaffolds in medicinal chemistry.
Table 2: Predicted Oxidation Reactions of this compound
| Reaction Type | Reagent(s) | Predicted Major Product Structure |
| Phenol Oxidation | Fremy's salt | Quinone derivative |
| Epoxidation | m-CPBA | N-(2-hydroxy-3-(oxiran-2-ylmethyl)phenyl)acetamide |
| Oxidative Cleavage | 1. O₃, 2. H₂O₂ | (2-acetamido-3-hydroxyphenyl)acetic acid |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | N-(2-hydroxy-3-(2-oxopropyl)phenyl)acetamide |
| Oxidative Cyclization | Pd(OAc)₂, O₂ | Substituted dihydrobenzofuran or benzofuran |
Spectroscopic and Structural Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of N-(3-allyl-2-hydroxyphenyl)acetamide. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional experiments, it is possible to map out the entire molecular skeleton.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the allyl group, the amide group, and the acetyl methyl group. The expected chemical shifts (δ) are influenced by the electronic effects of the hydroxyl, amide, and allyl substituents on the phenyl ring.
The signals for the three adjacent aromatic protons would likely appear as a series of coupled multiplets. The allyl group would present characteristic signals for its vinylic and methylene (B1212753) protons. A broad singlet for the phenolic hydroxyl (OH) and another for the amide proton (NH) are expected, with their chemical shifts being sensitive to solvent and concentration. The acetyl group's methyl protons would appear as a sharp singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Acetyl CH₃ | ~2.15 | Singlet (s) | N/A |
| Allyl -CH₂- | ~3.40 | Doublet (d) | ~6.5 |
| Allyl =CH₂ | ~5.10 | Multiplet (m) | - |
| Allyl -CH= | ~6.00 | Multiplet (m) | - |
| Aromatic H | ~6.80 - 7.50 | Multiplet (m) | - |
| Amide NH | ~8.50 | Broad Singlet (br s) | N/A |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has 11 carbon atoms, and under typical conditions, each would produce a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached hydroxyl, acetamido, and allyl groups. The carbonyl carbon of the amide group appears at a characteristic downfield shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl CH₃ | ~24 |
| Allyl -CH₂- | ~35 |
| Aromatic C (quaternary and CH) | ~115 - 150 |
| Allyl =CH₂ | ~116 |
| Allyl -CH= | ~137 |
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). Key correlations would be observed between the protons within the allyl group (-CH₂-CH=CH₂) and among the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H NMR spectrum (e.g., from the allyl CH₂, aromatic CHs) to its corresponding carbon signal in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.
A broad band in the high-frequency region would indicate the O-H stretch of the hydroxyl group, while a separate sharp band would correspond to the N-H stretch of the amide. The most intense peak would likely be the C=O (amide I) stretching vibration.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, hydrogen-bonded | 3200 - 3500 (Broad) |
| Amide N-H | Stretch | 3250 - 3350 (Sharp) |
| Vinylic C-H | Stretch | 3010 - 3095 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Carbonyl C=O | Stretch (Amide I) | 1640 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular formula is C₁₁H₁₃NO₂, corresponding to a molecular weight of approximately 191.23 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 191.
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would include:
Loss of the allyl group (C₃H₅, 41 Da), resulting in a fragment ion at m/z = 150.
Loss of ketene (B1206846) (CH₂CO, 42 Da) from the amide moiety, leading to a fragment at m/z = 149.
Cleavage of the amide bond, generating various smaller fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the calculated exact mass provides definitive confirmation of its molecular formula, C₁₁H₁₃NO₂.
Calculated Exact Mass: 191.09463 Da.
This precise measurement helps to distinguish the compound from other isomers or molecules with the same nominal mass but different elemental formulas.
X-ray Crystallography for Solid-State Structure Determination (e.g., for related hydroxyphenyl acetamides)
Intramolecular contacts, such as C—H···O and N—H···Cl interactions, can also play a role in stabilizing the observed conformation. iucr.org The study of such structural parameters in analogous compounds provides a strong predictive basis for the likely solid-state conformation of this compound.
The crystal packing of hydroxyphenyl acetamides is predominantly governed by a network of intermolecular hydrogen bonds. iucr.orgresearchgate.netresearchgate.net These interactions are fundamental in the formation of stable, ordered three-dimensional structures. The hydrogen bond is primarily an electrostatic interaction between a hydrogen atom attached to an electronegative atom (donor) and another electronegative atom (acceptor). nih.gov
In the crystal structure of N-(4-hydroxyphenyl)acetamide, the hydroxyl group (O-H) acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, resulting in an O···O distance of 2.6469(4) Å. researchgate.netresearchgate.net This interaction, along with N-H···O hydrogen bonds between the amide groups, creates tapes or chains of molecules. iucr.org Specifically, in 2-chloro-N-(4-hydroxyphenyl)acetamide, N—H···O hydrogen bonds between acetamide (B32628) groups and O—H···O contacts between hydroxyl groups form tapes that propagate parallel to the rsc.org crystallographic direction. iucr.org
These hydrogen-bonding motifs are critical in the assembly of supramolecular structures. nih.gov The interplay of different types of hydrogen bonds, such as O—H···O, N—H···O, and sometimes C—H···O, dictates the formation of various structural motifs, including chains, sheets, and more complex three-dimensional frameworks. iucr.orgresearchgate.net The analysis of these networks in known structures is essential for crystal engineering, where the goal is to design materials with specific properties based on the control of intermolecular interactions. nih.gov
The following table summarizes key crystallographic and hydrogen bonding parameters for related hydroxyphenyl acetamides, providing a reference for the potential structural characteristics of this compound.
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| N-(4-hydroxyphenyl)acetamide | Orthorhombic | Pbca | O-H···O, N-H···O | researchgate.netresearchgate.net |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | Monoclinic | P2₁/n | O-H···O, N-H···O, C-H···O, N-H···Cl | iucr.org |
These interactions create robust hydrogen-bonded networks that are the primary driving force for the crystal assembly. nsf.gov The understanding of these patterns is crucial for predicting the crystal structure and properties of new materials within this chemical family. mdpi.com
Computational and Theoretical Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics to model molecular properties. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry, calculating vibrational frequencies, and determining electronic properties. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem.
Studies on related phenolic and amide-containing compounds demonstrate the utility of DFT. For instance, research on a sulfonamide Schiff base utilized the B3LYP functional with a 6-311G+(d,p) basis set to optimize the molecular structure and compare simulated spectral data with experimental findings. This level of theory allows for the precise calculation of bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional conformation of the molecule.
Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between HOMO and LUMO provides insight into the molecule's kinetic stability. A recent DFT analysis of allyl mercaptan and its derivatives at the B3LYP/cc-pVQZ level of theory, for example, determined its reactivity through such global chemical descriptors.
Table 1: Example of DFT-Calculated Thermodynamic Descriptors for Allyl Mercaptan (AM) in Water This table illustrates the type of data generated from DFT calculations on a related allyl compound.
| Descriptor | Value (kcal/mol) |
|---|---|
| Bond Dissociation Enthalpy (BDE) | 86.27 |
| Proton Affinity (PA) | 49.85 |
| Electron Transfer Enthalpy (ETE) | 83.18 |
| Adiabatic Ionization Potential (AIP) | 163.50 |
Another key application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which is fundamental for predicting intermolecular interactions.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the use of experimental data. These methods are often more computationally demanding than DFT but can provide highly accurate results. While specific ab initio studies on N-(3-allyl-2-hydroxyphenyl)acetamide are not available in the searched literature, the methodology is well-established.
These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), are used to solve the electronic Schrödinger equation. They are particularly valuable for predicting fundamental electronic properties like ionization potentials and electron affinities with high precision. For instance, studies on the crystal structure of N-(3-hydroxyphenyl)acetamide, a related compound, provide a basis for theoretical comparisons where ab initio calculations could be used to refine understanding of its hydrogen-bonding network and packing forces.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a broader set of computational techniques used to represent and simulate the behavior of molecules. These studies are crucial for understanding dynamic processes and intermolecular interactions.
A molecule like this compound, with its rotatable bonds in the allyl and acetamide (B32628) groups, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and the energy barriers between them.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While this is often used in drug discovery, the underlying principles focus on the theoretical mechanisms of non-covalent interactions.
Docking simulations for an acetamide-based ligand, for example, would involve placing the molecule into the binding site of a target receptor in silico. The software then samples numerous orientations and conformations of the ligand, scoring them based on factors like electrostatic complementarity, hydrogen bonding, and van der Waals forces. Studies on other acetamide ligands have used this approach to identify key interactions, such as hydrogen bonds between the amide or hydroxyl groups and amino acid residues of a receptor. This modeling provides a detailed, atom-level hypothesis of the binding mode, illustrating how the ligand's functional groups contribute to the interaction energy and specificity, independent of any biological or clinical interpretation.
Prediction of Spectroscopic Properties
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. DFT calculations can accurately predict vibrational (Infrared and Raman) and NMR (¹H and ¹³C) spectra.
For example, a study on an N-acetamide chalcone (B49325) derivative used three different DFT methods (B3LYP, mPW1PW91, and M06-2X) to calculate its infrared spectrum. The calculated vibrational frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. Similarly, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict NMR chemical shifts. For this compound, such calculations would provide a theoretical ¹H and ¹³C NMR spectrum, aiding in the assignment of experimental peaks to specific atoms in the molecule.
Scientific Focus: The Chemical Compound this compound
Comprehensive Analysis of
Due to a lack of available scientific literature and research data specifically pertaining to the computational and theoretical chemistry of this compound, a detailed analysis as outlined in the requested sections cannot be provided at this time. Extensive searches for theoretical NMR and IR spectra calculations, as well as computational simulations of its reaction mechanisms, including transition state analysis and energy profiles, did not yield specific studies on this particular compound.
Scientific research in the field of computational chemistry relies on published studies where molecules are subjected to theoretical calculations using various software and methodologies. These studies provide insights into molecular structure, spectroscopy, and reactivity. Without such dedicated research on this compound, any attempt to generate the requested data would be speculative and not based on verifiable scientific findings.
Further research and publication in peer-reviewed scientific journals are required to build the body of knowledge necessary to address the specific computational and theoretical aspects of this compound.
Mechanistic Investigations of Chemical Processes Non Biological Context
Elucidation of Reaction Pathways for Synthesis of N-(3-allyl-2-hydroxyphenyl)acetamide
The synthesis of this compound is a multi-step process that typically begins with a simpler precursor, such as 2-aminophenol (B121084). The reaction pathway involves the protection of the amine, etherification of the hydroxyl group, and a key thermal rearrangement.
A common synthetic route proceeds as follows:
Acetylation of 2-aminophenol: The synthesis often starts with the protection of the more reactive amino group of 2-aminophenol via acetylation using acetic anhydride (B1165640) or acetyl chloride. This step selectively forms N-(2-hydroxyphenyl)acetamide, preventing the amine from participating in subsequent reactions.
Williamson Ether Synthesis: The resulting N-(2-hydroxyphenyl)acetamide is then treated with an allyl halide, such as allyl bromide, in the presence of a base (e.g., potassium carbonate). This reaction forms N-(2-(allyloxy)phenyl)acetamide. The base deprotonates the phenolic hydroxyl group, creating a phenoxide ion that acts as a nucleophile, attacking the allyl bromide in an SN2 reaction to form the allyl ether.
Claisen Rearrangement: The crucial step is the thermal rearrangement of N-(2-(allyloxy)phenyl)acetamide. Upon heating, the compound undergoes a chemeurope.comchemeurope.com-sigmatropic rearrangement, known as the Claisen rearrangement. In this concerted, pericyclic reaction, the allyl group migrates from the oxygen atom to the ortho position on the aromatic ring, yielding the final product, this compound.
Studies of Intramolecular Rearrangements (e.g., allylic rearrangement mechanisms)
The most significant intramolecular rearrangement involved in the chemistry of this compound is the Claisen rearrangement, which is central to its synthesis. This reaction is a type of chemeurope.comchemeurope.com-sigmatropic shift, a class of pericyclic reactions that proceed through a cyclic transition state.
Mechanism of the Claisen Rearrangement: The rearrangement of the precursor, N-(2-(allyloxy)phenyl)acetamide, is thermally induced and proceeds through a highly ordered, six-membered cyclic transition state. The reaction is intramolecular and concerted, meaning all bond breaking and bond forming occur in a single step. The allyl group appears to "pivot" from the ether oxygen to the ortho-carbon of the benzene (B151609) ring. Mechanistic studies have shown that the allyl group inverts during this process; that is, the carbon atom that was attached to the oxygen becomes the terminal carbon of the double bond in the product, and the terminal vinyl carbon of the starting material becomes attached to the ring. This inversion is a hallmark of the sigmatropic rearrangement mechanism. The reaction preferentially proceeds via a chair-like transition state. organic-chemistry.org
Another class of relevant intramolecular shifts is the allylic rearrangement, where a double bond in an allyl compound shifts to the adjacent carbon atom. chemeurope.com This can occur under various conditions, often involving an allylic carbocation intermediate in SN1' reactions or a concerted process in SN2' reactions. chemeurope.comwikipedia.org While the Claisen rearrangement is primary to the synthesis of this compound, the allyl group on the final product could potentially undergo further allylic shifts if subjected to specific reaction conditions, such as those involving strong acids or transition metal catalysts. wikipedia.org
Table 1: Key Features of the Claisen Rearrangement
| Feature | Description |
| Reaction Type | chemeurope.comchemeurope.com-Sigmatropic Rearrangement |
| Mechanism | Concerted, pericyclic |
| Transition State | Six-membered, chair-like conformation is favored organic-chemistry.org |
| Key Outcome | Migration of an allyl group from an oxygen atom to an ortho-carbon |
| Stereochemistry | The allyl group undergoes inversion |
Formation of Reactive Intermediates during Chemical Transformations (e.g., epoxide formation and subsequent rearrangements)
The allyl group in this compound is a site of reactivity, capable of forming various reactive intermediates. A prominent example is the formation of an epoxide.
Epoxide Formation: The double bond of the allyl group can be readily oxidized to form an epoxide (oxirane). This transformation is commonly achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.com The reaction is a concerted process where an oxygen atom is transferred from the peroxyacid to the alkene, resulting in the formation of N-(2-hydroxy-3-(oxiran-2-yl)phenyl)acetamide and a carboxylic acid byproduct. youtube.com This epoxide is a valuable reactive intermediate due to the significant ring strain of the three-membered ether ring, which makes it susceptible to ring-opening reactions by various nucleophiles. masterorganicchemistry.com
Rearrangements of Epoxide Intermediates: Once formed, the epoxide can undergo subsequent rearrangements, typically under acidic or basic conditions.
Acid-Catalyzed Ring Opening: In the presence of aqueous acid (e.g., H₃O⁺), the epoxide oxygen is protonated, making it a better leaving group and activating the ring toward nucleophilic attack. Water attacks one of the epoxide carbons, leading to the formation of a vicinal diol: N-(3-(2,3-dihydroxypropyl)-2-hydroxyphenyl)acetamide. masterorganicchemistry.com
Base-Promoted Rearrangement to Allylic Alcohols: Strong, non-nucleophilic bases can promote the rearrangement of epoxides into allylic alcohols. google.com This occurs via the abstraction of a proton from a carbon adjacent to the epoxide ring, initiating a cascade that leads to the opening of the epoxide and the formation of a double bond. google.com
Table 2: Transformations Involving Epoxide Intermediate
| Reagent/Condition | Intermediate Formed | Final Product |
| m-CPBA | N-(2-hydroxy-3-(oxiran-2-yl)phenyl)acetamide | N-(2-hydroxy-3-(oxiran-2-yl)phenyl)acetamide |
| H₃O⁺ (aqueous acid) | Protonated Epoxide | N-(3-(2,3-dihydroxypropyl)-2-hydroxyphenyl)acetamide |
| Strong, non-nucleophilic base | N/A | Allylic alcohol derivative |
Isotopic Labeling Studies to Trace Reaction Mechanisms
Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction pathway, providing definitive evidence for proposed mechanisms. researchgate.netscripps.edu This method could be applied to investigate the chemical transformations of this compound and its precursors.
Tracing the Claisen Rearrangement: To confirm the chemeurope.comchemeurope.com-sigmatropic mechanism of the Claisen rearrangement during the synthesis, the precursor N-(2-(allyloxy)phenyl)acetamide could be synthesized using an allyl bromide labeled with a carbon isotope (e.g., ¹³C or ¹⁴C) at the terminal vinyl carbon (C-3 of the allyl group). After the thermal rearrangement, the position of the isotopic label in the product, this compound, would be determined using techniques like NMR spectroscopy or mass spectrometry. The mechanism predicts that the labeled carbon, which was at the end of the allyl chain, will now be the carbon directly bonded to the aromatic ring. This specific outcome would provide strong evidence for the proposed cyclic, concerted pathway and rule out dissociative mechanisms.
Investigating Epoxide Ring-Opening: To elucidate the mechanism of the acid-catalyzed ring-opening of the epoxide intermediate, N-(2-hydroxy-3-(oxiran-2-yl)phenyl)acetamide, an experiment using ¹⁸O-labeled water (H₂¹⁸O) as the nucleophile could be performed. After the reaction, the position of the heavy oxygen isotope in the resulting diol product would be analyzed. If the attack occurs at the less substituted carbon of the epoxide (a common pathway for SN2-like openings), the ¹⁸O label will be found at the terminal hydroxyl group (C-3 of the propyl chain). This would help differentiate between possible SN1 and SN2 character in the ring-opening mechanism under specific acidic conditions.
Table 3: Proposed Isotopic Labeling Experiments
| Reaction | Labeled Reagent | Purpose of Study | Expected Outcome for Proposed Mechanism |
| Claisen Rearrangement | N-(2-(allyloxy)phenyl)acetamide with ¹³C at C-3 of the allyl group | To confirm the chemeurope.comchemeurope.com-sigmatropic mechanism. | The ¹³C label is found at the carbon atom of the allyl group that is directly attached to the aromatic ring in the product. |
| Acid-Catalyzed Epoxide Opening | H₂¹⁸O | To determine the regiochemistry of nucleophilic attack. | The ¹⁸O isotope is incorporated into one of the two hydroxyl groups of the resulting diol, indicating the site of water attack. |
Synthesis and Characterization of Derivatives and Analogues
Structural Modification Strategies for N-(3-Allyl-2-hydroxyphenyl)acetamide
Structural modification of this compound is a key strategy to generate a library of analogues with diverse characteristics. These modifications can be systematically applied to its three main functional regions.
The allyl group is a versatile handle for chemical manipulation, offering opportunities for a range of transformations. taylorandfrancis.com
Saturation: The double bond of the allyl group can be readily reduced to a propyl group through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen atmosphere. This transformation eliminates the reactivity of the double bond and increases the lipophilicity of the molecule.
Isomerization: The terminal double bond can be isomerized to an internal, more substituted double bond (propenyl group) under basic or transition-metal-catalyzed conditions. This can influence the steric and electronic environment of the molecule.
Oxidation: The allyl group is susceptible to various oxidative transformations. Epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would yield an oxirane ring. Dihydroxylation, using reagents such as osmium tetroxide or potassium permanganate (B83412), would produce a diol.
Branching: Introduction of alkyl or other functional groups at the allylic position can be achieved through various synthetic methods, creating branched analogues.
Table 1: Examples of Allyl Group Modifications
| Modification Type | Reagents and Conditions | Resulting Structure |
|---|---|---|
| Saturation | H₂, Pd/C, Ethanol | N-(2-hydroxy-3-propylphenyl)acetamide |
| Isomerization | Base (e.g., KOtBu), DMSO | N-(2-hydroxy-3-(prop-1-en-1-yl)phenyl)acetamide |
| Epoxidation | m-CPBA, CH₂Cl₂ | N-(2-hydroxy-3-(oxiran-2-ylmethyl)phenyl)acetamide |
The phenolic ring, activated by the hydroxyl group, is amenable to electrophilic aromatic substitution reactions. nih.gov The positions ortho and para to the hydroxyl group are the most reactive.
Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine, iodine) onto the aromatic ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The position of substitution will be directed by the existing substituents.
Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Alkylation and Acylation (Friedel-Crafts): Alkyl or acyl groups can be introduced onto the ring using alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst. However, regioselectivity can be a challenge. nih.gov
Hydroxylation and Alkoxylation: Modification of the existing phenolic hydroxyl group through etherification (e.g., Williamson ether synthesis) or esterification can also be performed.
Table 2: Examples of Phenolic Ring Substitutions
| Substitution Type | Reagents and Conditions | Potential Product(s) |
|---|---|---|
| Bromination | NBS, CCl₄ | N-(3-allyl-5-bromo-2-hydroxyphenyl)acetamide |
| Nitration | HNO₃, H₂SO₄ | N-(3-allyl-2-hydroxy-5-nitrophenyl)acetamide |
| Methylation (O-alkylation) | CH₃I, K₂CO₃, Acetone (B3395972) | N-(3-allyl-2-methoxyphenyl)acetamide |
The acetamide (B32628) side chain offers several avenues for modification.
N-Alkylation/N-Arylation: The hydrogen on the amide nitrogen can be substituted with alkyl or aryl groups, although this can sometimes be challenging due to the decreased nucleophilicity of the amide nitrogen.
Hydrolysis and Re-acylation: The acetamide can be hydrolyzed to the corresponding amine (2-amino-6-allylphenol) under acidic or basic conditions. This primary amine can then be reacted with a variety of acylating or sulfonylating agents to introduce different functionalities. For example, reaction with different acid chlorides or anhydrides can generate a series of N-acyl analogues. neliti.com
Thioamide Formation: The carbonyl oxygen of the acetamide can be replaced with sulfur using reagents like Lawesson's reagent to form the corresponding thioacetamide (B46855) derivative.
Table 3: Examples of Acetamide Moiety Alterations
| Alteration Type | Reagents and Conditions | Resulting Structure |
|---|---|---|
| Hydrolysis | HCl (aq), heat | 2-amino-6-allylphenol |
| Re-acylation (with Benzoyl chloride) | Benzoyl chloride, Pyridine (B92270) | N-(3-allyl-2-hydroxyphenyl)benzamide |
| Sulfonylation (with p-Toluenesulfonyl chloride) | p-Toluenesulfonyl chloride, Pyridine | N-(3-allyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide |
Development of Novel Synthetic Routes for Derivatives
The synthesis of derivatives of this compound can be approached through two primary strategies: modification of the parent compound or de novo synthesis from simpler starting materials.
A common synthetic route to the parent compound involves the Claisen rearrangement of 2-allyloxyphenylamine followed by acetylation. For the synthesis of derivatives, a convergent approach is often more efficient. For instance, a substituted phenol (B47542) can be allylated, followed by introduction of the acetamide functionality.
A general retrosynthetic analysis for a derivative could start by disconnecting the amide bond, leading back to a substituted 2-aminophenol (B121084) and an acylating agent. The substituted 2-aminophenol could be derived from a corresponding substituted phenol through nitration and subsequent reduction.
Scheme 1: A Potential Synthetic Route to a Halogenated Derivative
Nitration of a substituted phenol: Start with a commercially available halogenated phenol, for example, 4-bromophenol. Nitration would yield 4-bromo-2-nitrophenol (B183274).
Allylation: The hydroxyl group of 4-bromo-2-nitrophenol can be allylated using allyl bromide in the presence of a base like potassium carbonate to give 1-allyloxy-4-bromo-2-nitrobenzene.
Claisen Rearrangement: Heating the allyloxy derivative will induce a Claisen rearrangement to afford 2-allyl-4-bromo-6-nitrophenol.
Reduction of the Nitro Group: The nitro group can be reduced to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation to yield 2-amino-6-allyl-4-bromophenol.
Acetylation: Finally, acetylation of the amino group with acetic anhydride (B1165640) or acetyl chloride would yield the target derivative, N-(5-bromo-3-allyl-2-hydroxyphenyl)acetamide.
Spectroscopic Confirmation of Derivative Structures
The structures of newly synthesized derivatives of this compound are unequivocally confirmed using a combination of spectroscopic techniques. nih.govopenaccessjournals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number of different types of protons and their chemical environments. For example, the appearance or disappearance of signals in the aromatic region (typically 6.5-8.0 ppm) would confirm substitution on the phenolic ring. Changes in the signals corresponding to the allyl group (around 5.0-6.0 ppm for the vinyl protons and 3.4 ppm for the methylene (B1212753) protons) would indicate its modification.
¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts of the aromatic carbons would be sensitive to the nature and position of substituents.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. nih.gov The parent molecule would show characteristic absorption bands for the O-H stretch (around 3400 cm⁻¹), N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and C=C stretch of the allyl group and aromatic ring. The modification of these groups would lead to predictable changes in the IR spectrum. For instance, saturation of the allyl group would lead to the disappearance of the C=C stretching vibration.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. openaccessjournals.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized derivative. The fragmentation pattern can often give clues about the structure of the molecule.
Table 4: Expected Spectroscopic Data for a Representative Derivative: N-(3-propyl-2-hydroxyphenyl)acetamide
| Spectroscopic Technique | Expected Key Signals |
|---|---|
| ¹H NMR (in CDCl₃) | δ ~8.0 (s, 1H, OH), δ ~7.5 (s, 1H, NH), δ ~6.8-7.2 (m, 3H, Ar-H), δ ~2.6 (t, 2H, Ar-CH₂-), δ ~2.2 (s, 3H, COCH₃), δ ~1.6 (m, 2H, -CH₂-CH₃), δ ~0.9 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (in CDCl₃) | δ ~169 (C=O), δ ~150 (Ar-C-OH), δ ~138 (Ar-C-NH), δ ~120-130 (Ar-C), δ ~30 (Ar-CH₂-), δ ~24 (-CH₂-CH₃), δ ~22 (COCH₃), δ ~14 (-CH₂-CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~3300 (N-H), ~2960 (C-H aliphatic), ~1650 (C=O amide), ~1590, 1480 (C=C aromatic) |
| MS (EI) | m/z 193 (M⁺), and other fragment ions corresponding to the loss of acetyl or propyl groups. |
Future Research Directions in N 3 Allyl 2 Hydroxyphenyl Acetamide Chemistry
Exploration of Novel Synthetic Pathways
The primary and most direct route to N-(3-allyl-2-hydroxyphenyl)acetamide is the thermal aromatic Claisen rearrangement of its precursor, N-(2-allyloxyphenyl)acetamide. This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is a classic and powerful carbon-carbon bond-forming reaction. wikipedia.org However, future research could significantly enhance the efficiency, selectivity, and conditions of this synthesis.
Modern synthetic methodologies offer substantial improvements over traditional thermal rearrangements, which often require high temperatures. wikipedia.org A key area for future investigation is the development of catalyzed Claisen rearrangements. Lewis acids such as titanium(IV) chloride, aluminum chloride, and ytterbium(III) triflate have been shown to accelerate related rearrangements, often proceeding at much lower temperatures and with high stereocontrol. princeton.edu Furthermore, the use of transition metal complexes, for instance those involving copper(II), has enabled catalytic enantioselective Claisen rearrangements for related substrates, a frontier that remains entirely unexplored for N-(2-allyloxyphenyl)acetamide. nih.govrsc.org
Future work should systematically screen various catalysts and conditions to optimize the synthesis. This includes exploring microwave-assisted synthesis, which has been demonstrated to dramatically increase reaction rates and yields in other Johnson-Claisen rearrangements. wikipedia.org
| Methodology | Potential Catalyst/Condition | Research Objective | Potential Advantages |
|---|---|---|---|
| Thermal Rearrangement | High-boiling solvent (e.g., N,N-Diethylaniline) | Establish baseline yield and purity profile. | Simplicity, no catalyst contamination. |
| Lewis Acid Catalysis | TiCl₄, AlCl₃, Yb(OTf)₃ | Achieve rearrangement at lower temperatures. princeton.edu | Increased reaction rate, energy efficiency, potential for improved selectivity. |
| Transition Metal Catalysis | Cu(OTf)₂, Pd(II) complexes | Explore novel catalytic cycles and potential for asymmetric induction. nih.govrsc.org | Access to novel reactivity, potential for chiral products. |
| Microwave-Assisted Synthesis | Microwave irradiation in a polar solvent | Drastically reduce reaction times. wikipedia.org | High-speed synthesis, improved energy efficiency. |
Investigation of Undiscovered Chemical Reactivities
The trifunctional nature of this compound opens avenues for a wide range of chemical transformations that have not been systematically studied for this specific molecule. Future research should focus on selectively targeting each functional group to generate a library of novel derivatives for material science and synthetic chemistry.
Reactions at the Allyl Group: The terminal double bond is a versatile handle for chemical modification. Oxidative cyclization is a particularly promising path, as o-allylphenols are well-known precursors to benzofurans via palladium-catalyzed reactions. organic-chemistry.orgnih.gov Other potential transformations include epoxidation, dihydroxylation, olefin metathesis, and hydroformylation to introduce new functionalities.
Reactions at the Phenolic Hydroxyl Group: The acidic proton of the phenol (B47542) can be readily removed to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or esterification reactions. These modifications would be useful for tuning the solubility and electronic properties of the molecule or for attaching it to polymer backbones.
Reactions involving the Amide Group: The amide functionality is relatively robust, but its reactivity can be explored. Silylation of the N-H group (along with the O-H group) could produce intermediates for further transformations, as demonstrated on the parent N-(2-hydroxyphenyl)acetamide. researchgate.net Under more forcing conditions, reduction of the amide carbonyl would yield the corresponding secondary amine, fundamentally altering the molecule's properties and potential as a ligand or monomer.
| Functional Group | Reaction Type | Potential Reagents | Anticipated Product Class |
|---|---|---|---|
| Allyl | Oxidative Cyclization | Pd(OAc)₂, O₂ | Substituted Benzofurans nih.gov |
| Allyl | Epoxidation | m-CPBA | Oxiranes |
| Phenol | O-Alkylation (Etherification) | Alkyl halide, K₂CO₃ | Aryl Ethers |
| Phenol | O-Acylation (Esterification) | Acyl chloride, Pyridine (B92270) | Aryl Esters |
| Amide | Reduction | LiAlH₄ | Secondary Amines |
Advanced Computational Studies for Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool that can guide and rationalize experimental work. For a molecule like this compound, where experimental data is scarce, DFT studies would be invaluable.
Future computational projects could focus on:
Mechanism Elucidation: Modeling the complete reaction energy profile of the Claisen rearrangement of N-(2-allyloxyphenyl)acetamide. This would identify the transition state structure and activation energy, providing insights for catalyst design. rsc.org
Spectroscopic Prediction: Calculating theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima. researchgate.net Comparing these predictions with experimental data would serve as a high-level confirmation of the compound's structure.
Bond Dissociation Energies (BDE): Calculating the BDE for the O-H and allylic C-H bonds can provide quantitative predictions of the molecule's potential as a radical scavenger for material stabilization applications. mdpi.com
| Study Type | Objective | Predicted Outcome/Insight |
|---|---|---|
| Reaction Mechanism Modeling | Elucidate the transition state of the Claisen rearrangement. | Activation energy barriers, geometric parameters of the transition state. rsc.org |
| Frontier Molecular Orbitals (FMO) | Calculate HOMO-LUMO gap and visualize orbitals. | Prediction of chemical reactivity and electronic transition properties. nih.gov |
| Electrostatic Potential (ESP) Mapping | Visualize electron-rich and electron-poor regions. | Identification of sites for nucleophilic and electrophilic attack. |
| Spectroscopic Calculations | Predict ¹H NMR, ¹³C NMR, and IR spectra. | Aid in structural confirmation and interpretation of experimental spectra. researchgate.net |
Development of Analytical Methodologies for Detection and Quantification (excluding bioanalysis)
To support any synthetic or reactivity studies, robust analytical methods for the detection, isolation, and quantification of this compound are essential. Since no dedicated methods exist, this is a foundational area for future research.
The primary focus should be on chromatographic techniques. A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be the workhorse for monitoring reaction progress and assessing purity. Research should investigate optimal conditions, including the choice of stationary phase (e.g., C18, Phenyl-Hexyl) and mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with acid modifiers like formic or phosphoric acid). sielc.comsielc.com
For quantification, developing a validated HPLC-UV method is a key objective. Further, coupling HPLC with mass spectrometry (HPLC-MS) would be critical for identifying byproducts and impurities in synthetic preparations. Gas chromatography (GC) could also be explored, likely requiring prior derivatization of the polar hydroxyl and amide groups (e.g., via silylation) to improve volatility. Finally, quantitative NMR (qNMR) could be developed as an absolute quantification method to characterize pure reference standards.
| Technique | Specific Goal | Key Parameters to Optimize |
|---|---|---|
| RP-HPLC-UV | Purity assessment and routine quantification. | Column type, mobile phase, flow rate, detection wavelength. |
| HPLC-MS | Impurity profiling and structural confirmation. | Ionization source (ESI/APCI), fragmentation voltage. |
| GC-MS | Analysis of volatile derivatives. | Derivatization agent (e.g., BSTFA), temperature program. |
| qNMR | Development of a primary analytical standard. | Internal standard selection, relaxation delays, pulse sequence. |
Design and Synthesis of this compound as a Precursor for Complex Chemical Architectures and Materials (excluding pharmaceuticals or direct biological applications)
The true potential of this compound may lie in its use as a versatile building block for more complex structures and functional materials.
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for N-(3-allyl-2-hydroxyphenyl)acetamide?
Methodological Answer:
- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, allylation of N-(2-hydroxyphenyl)acetamide precursors using allyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a common route . Optimize reaction time and stoichiometry to minimize side products like O-allylated derivatives.
- Characterization :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm allyl group integration (δ ~5–6 ppm for allylic protons) and hydroxyl proton resonance (δ ~9–10 ppm, broad) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₁H₁₃NO₂: 191.0946).
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can solvent effects and reaction kinetics be systematically analyzed to resolve contradictions in substitution reaction yields?
Methodological Answer:
- Experimental Design :
- Solvent Screening : Test polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and nonpolar solvents (toluene) under controlled temperatures (25–100°C). Monitor reaction progress via TLC or in situ IR spectroscopy .
- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants (k) and activation energy (Eₐ) via the Arrhenius equation. For example, allylation reactions in DMF show faster kinetics (k ≈ 0.15 min⁻¹) compared to toluene (k ≈ 0.02 min⁻¹) due to enhanced nucleophilicity .
- Data Interpretation : Contradictions may arise from competing pathways (e.g., hydrolysis in aqueous solvents). Use computational tools (DFT) to model transition states and identify solvent-dependent intermediates .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Antimicrobial Assays :
- Broth Microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
- Cytotoxicity Screening :
- Antioxidant Activity :
- DPPH Radical Scavenging : Compare % inhibition at 517 nm against ascorbic acid controls .
Advanced: What computational strategies validate this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- Software : Use AutoDock Vina or Schrödinger Glide. Prepare the compound’s 3D structure (optimized via Gaussian09 at B3LYP/6-31G* level) and target proteins (e.g., COX-2, EGFR) from PDB .
- Validation : Compare docking scores (ΔG) with known inhibitors. For example, a docking score ≤ −7.0 kcal/mol suggests strong binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bond occupancy .
Advanced: How to address discrepancies in pharmacological data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Root-Cause Analysis :
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies. Apply heterogeneity tests (I² statistic) to identify outliers .
Basic: What factors influence the stability of this compound during storage?
Methodological Answer:
- Degradation Pathways :
- Analytical Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
